Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Medicinal chemistry teams often face regioisomeric ambiguity when sourcing thienopyridine building blocks, where the wrong isomer (e.g., [3,2-c] or [2,3-b]) yields inactive or sub-potent leads. Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 145325-40-2) is the validated [2,3-c] regioisomer that delivered >100-fold potency improvement over the [2,3-b] scaffold in HIV Tat/Rev inhibitor programs and submicromolar antileishmanial activity (IC₅₀ 0.83-1.13 μM) with 250-fold selectivity. • Dual functionalization: 2-CO₂Me for direct amide coupling; 4-Br for Suzuki/Buchwald diversification • Enables parallel SAR library synthesis for COT, GRK2, and HIV kinase targets • Confirmed 97% purity; global stock available for immediate shipment

Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
CAS No. 145325-40-2
Cat. No. B136364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
CAS145325-40-2
Molecular FormulaC9H6BrNO2S
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=NC=C2S1)Br
InChIInChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
InChIKeyREZMNBYKKVGMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate: Profile & Sourcing


Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 145325-40-2) is a heterocyclic building block consisting of a fused thieno[2,3-c]pyridine bicyclic core bearing a methyl ester at the 2-position and a bromine atom at the 4-position. The thieno[2,3-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as an ATP-mimetic kinase inhibitor motif with a hydrogen bond donor–acceptor hinge binder system [1]. This compound functions primarily as a synthetic intermediate, with the 4-bromo substituent enabling downstream diversification via nucleophilic substitution and transition metal-catalyzed cross-coupling reactions .

Methyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate Specificity


Generic substitution within the thienopyridine class is not scientifically valid due to profound regioisomeric and positional functionalization differences that dictate biological activity and synthetic utility. The thieno[2,3-c]pyridine regioisomer (vs. thieno[3,2-c]pyridine) has demonstrated greater than 100-fold improvement in potency over original hits in HIV Tat/Rev inhibitor development following deliberate scaffold migration [1]. Furthermore, the 4-position bromine on the [2,3-c] core constitutes a distinct synthetic handle that differs in reactivity and cross-coupling outcomes from the 3-bromo or 2-bromo analogs [2]. SAR studies on 2,4-disubstituted thieno[2,3-c]pyridines as COT kinase inhibitors have established that substituent identity at the 2- and 4-positions critically modulates enzyme potency and cellular activity [3]. These regio- and position-specific constraints mean that substituting an alternative bromothienopyridine (e.g., 3-bromothieno[3,2-c]pyridine, CAS 799293-85-9; 2-bromothieno[2,3-c]pyridine, CAS 756477-36-8; or 4-bromo-2-(difluoromethyl)thieno[2,3-c]pyridine) without empirical validation would compromise synthetic fidelity and irreversibly alter biological outcomes in downstream applications.

Methyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate Differentiation Evidence


4-Bromo as Site-Selective Cross-Coupling Handle

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate provides a site-specific electrophilic center at the 4-position of the thieno[2,3-c]pyridine scaffold, enabling regioselective diversification. The bromine atom undergoes nucleophilic aromatic substitution with amines or thiols and participates in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions . In contrast, the non-brominated parent scaffold (thieno[2,3-c]pyridine-2-carboxylate) lacks this reactive handle and requires separate functionalization steps. Regioisomeric analogs such as methyl thieno[3,2-c]pyridine-2-carboxylate (CAS 478149-07-4) position the reactive center differently, yielding structurally divergent products [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Superior Potency of [2,3-c] Core over [2,3-b]

In a medicinal chemistry program targeting HIV Tat/Rev regulatory complexes, deliberate scaffold migration from the thieno[2,3-b]pyridine ring system to the regioisomeric thieno[2,3-c]pyridine core resulted in analogs with single-digit nanomolar activity in both reporter and HIV infectivity assays, representing an improvement of greater than 100-fold in potency over the original hits [1]. This demonstrates that the [2,3-c] regioisomer confers intrinsic biological advantages over the [2,3-b] scaffold.

HIV Therapeutics Kinase Inhibition Scaffold Optimization

Antileishmanial Activity: [2,3-c] vs. [2,3-b] Core

In a comparative evaluation of thienopyridine derivatives against Leishmania species, N-Boc-thieno[2,3-c]pyridine derivatives demonstrated meaningful antileishmanial activity (IC₅₀ < 10 μM for compounds with substituted nitrogen at position 6), whereas the corresponding thieno[2,3-b]pyridine derivatives were inactive under the same assay conditions [1]. Notably, optimized N-benzyl-thieno[2,3-c]pyridine compound 3f exhibited submicromolar activity against amastigotes (IC₅₀ 0.83–1.13 μM), comparable to amphotericin B, but with a 250-fold higher selectivity index and an in vivo LD₅₀ of 2000 mg/kg [1].

Neglected Tropical Diseases Antileishmanial Agents Scaffold Comparison

4-Position Requirement in COT Kinase Inhibitors

High-throughput screening identified a novel series of 2,4-disubstituted thieno[2,3-c]pyridines as potent COT (Cancer Osaka Thyroid) kinase inhibitors [1]. Structure-activity relationship studies demonstrated that modifications at both the 2- and 4-positions of the thieno[2,3-c]pyridine core are essential for achieving improved enzyme potency and cellular activity [1]. The 4-bromo substituent in the target compound serves as the critical entry point for SAR exploration at this position, as the bromine atom can be elaborated into diverse functional groups (amines, ethers, aryl/heteroaryl substituents) via cross-coupling or nucleophilic substitution.

COT Kinase Inflammation Autoimmune Disease

Modular Diversification of Thieno[2,3-c]pyridine

A significant barrier to broader adoption of the thieno[2,3-c]pyridine scaffold in drug discovery has been the limited availability of synthetic building blocks [1]. In a GRK2 (G protein-coupled receptor kinase 2) inhibitor optimization program, researchers prepared a diverse collection of thieno[2,3-c]pyridine derivatives, identifying a hit compound bearing this moiety and subsequently developing a collection of potent, highly ligand-efficient inhibitors through structure-driven optimization [1]. Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate addresses the building block availability gap by providing a modular, readily functionalizable entry point to this privileged scaffold, with the 2-carboxylate enabling amide coupling and the 4-bromo enabling parallel diversification.

GRK2 Inhibition Heart Failure Medicinal Chemistry

Methyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate Applications


HIV Tat/Rev Inhibitor Lead Optimization

For medicinal chemistry teams developing HIV therapeutics targeting Tat/Rev regulatory complexes, methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate serves as the optimal starting material for synthesizing thieno[2,3-c]pyridine carboxamide analogs. As demonstrated by Nakamura et al., the [2,3-c] regioisomer achieved >100-fold potency improvement over the [2,3-b] scaffold in HIV reporter and infectivity assays [1]. The 4-bromo substituent enables rapid SAR exploration at this critical position via Suzuki-Miyaura or Buchwald-Hartwig diversification, while the 2-carboxylate permits direct amide coupling to access the carboxamide pharmacophore. Procurement of this specific building block ensures access to the validated, high-potency regioisomer rather than the inferior [2,3-b] or [3,2-c] alternatives.

Antileishmanial Scaffold Optimization

In neglected tropical disease research programs targeting Leishmania, the thieno[2,3-c]pyridine scaffold represents a validated, active chemotype whereas the [2,3-b] isomer is inactive [1]. Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate provides the correct regioisomeric core for synthesizing N-substituted thieno[2,3-c]pyridine derivatives analogous to lead compound 3f, which exhibited submicromolar antileishmanial activity (IC₅₀ 0.83–1.13 μM) and a 250-fold selectivity index over amphotericin B with favorable in vivo safety (LD₅₀ 2000 mg/kg) [1]. The 4-bromo group can be elaborated to access diverse 4-position substituents that may further enhance antileishmanial potency and selectivity.

COT Kinase Inhibitor Development

For pharmaceutical research groups pursuing COT kinase as a therapeutic target for inflammatory or autoimmune diseases, methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a critical synthetic intermediate. SAR studies have established that 2,4-disubstitution on the thieno[2,3-c]pyridine core is essential for COT inhibitory potency and cellular activity [1]. This building block provides the required 2-carboxylate and 4-bromo handles for systematic exploration of substituent effects at both positions. Procurement of this specific brominated intermediate enables parallel library synthesis and accelerates lead optimization timelines compared to de novo scaffold construction.

GRK2 Inhibitor Hit-to-Lead Optimization

In cardiovascular drug discovery programs targeting GRK2 for heart failure indications, methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate addresses the historically limited availability of thieno[2,3-c]pyridine building blocks that has constrained broader scaffold utilization [1]. The compound's dual functionalization (2-carboxylate for amide coupling; 4-bromo for cross-coupling diversification) provides a modular platform for generating diverse collections of ATP-mimetic kinase inhibitors bearing the hydrogen bond donor–acceptor hinge binder motif characteristic of this privileged scaffold [1]. This building block enables the preparation of potent, ligand-efficient inhibitors through structure-driven optimization approaches.

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